
N1-Propargylpseudouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Propargylpseudouridine is a modified nucleoside analogue that has garnered attention for its unique chemical properties and potential applications in various scientific fields. It is a derivative of pseudouridine, which is a naturally occurring nucleoside found in RNA. The modification involves the addition of a propargyl group, which introduces an alkyne functionality, making it a valuable reagent in click chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N1-Propargylpseudouridine can be synthesized through a multi-step chemical process. The synthesis typically starts with pseudouridine, which undergoes a series of chemical reactions to introduce the propargyl group at the N1 position. The key steps involve:
- Protection of the hydroxyl groups on the ribose moiety.
- Activation of the N1 position for nucleophilic substitution.
- Introduction of the propargyl group using a suitable propargylating agent.
- Deprotection of the hydroxyl groups to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N1-Propargylpseudouridine is known to undergo various chemical reactions, including:
Click Chemistry Reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the N1 position.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Propargylating Agents: Used to introduce the propargyl group during synthesis.
Protecting Groups: Employed to protect functional groups during multi-step synthesis.
Major Products Formed
Triazole Derivatives: Formed through click chemistry reactions with azides.
Substituted Nucleosides: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N1-Propargylpseudouridine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Industry: Utilized in the development of diagnostic tools and biosensors.
Wirkmechanismus
The mechanism of action of N1-Propargylpseudouridine primarily involves its incorporation into RNA molecules, where it can influence RNA structure and function. The alkyne group allows for further chemical modifications through click chemistry, enabling the attachment of various functional groups or labels. This can be used to study RNA interactions, stability, and cellular localization.
Vergleich Mit ähnlichen Verbindungen
N1-Propargylpseudouridine can be compared with other modified nucleosides such as:
N1-Methylpseudouridine: Another modified nucleoside with a methyl group at the N1 position, known for its use in mRNA vaccines.
Pseudouridine: The parent compound, which is a naturally occurring nucleoside in RNA.
5-Methylcytidine: A modified nucleoside with a methyl group at the 5 position of cytidine, used in epigenetic studies.
This compound is unique due to its alkyne functionality, which allows for versatile chemical modifications through click chemistry, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C12H14N2O6 |
|---|---|
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O6/c1-2-3-14-4-6(11(18)13-12(14)19)10-9(17)8(16)7(5-15)20-10/h1,4,7-10,15-17H,3,5H2,(H,13,18,19)/t7-,8?,9+,10+/m1/s1 |
InChI-Schlüssel |
KMLHIDMUNPEGKF-ITRGKUQCSA-N |
Isomerische SMILES |
C#CCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Kanonische SMILES |
C#CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


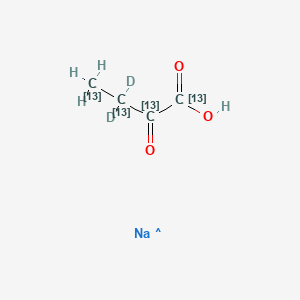

![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)
![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)
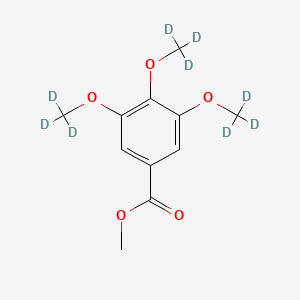
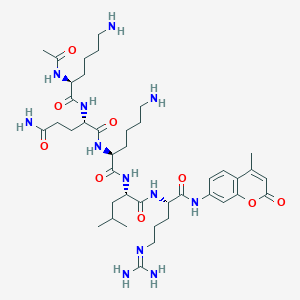

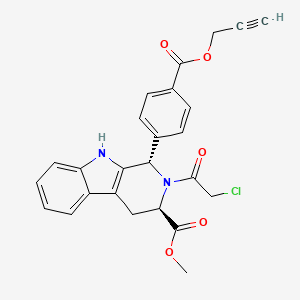


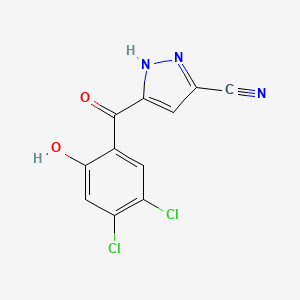
![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
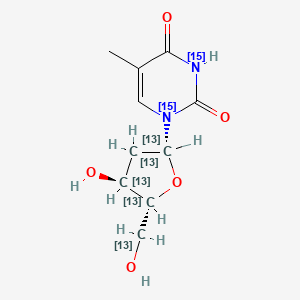
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)
